REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([F:10])[CH:3]=1.C(O)(=O)[CH2:12][C:13]([OH:15])=[O:14]>CN(C)C1C=CN=CC=1.CN(C=O)C.O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:12][C:13]([OH:15])=[O:14])=[C:4]([F:10])[CH:3]=1
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100 degrees Celsius for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
triturated in hexane
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C=CC(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |